6-Cyano-N-ethylpyridine-3-sulfonamide

Description

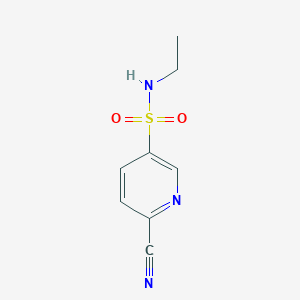

6-Cyano-N-ethylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a cyano (-CN) substituent at the 6-position of the pyridine ring and an ethyl (-C₂H₅) group attached to the sulfonamide nitrogen. Pyridine sulfonamides are widely studied for their diverse biological activities, including antimicrobial, tuberculostatic, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C8H9N3O2S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

6-cyano-N-ethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-4-3-7(5-9)10-6-8/h3-4,6,11H,2H2,1H3 |

InChI Key |

JQTJJWBEBBNQDL-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Sulfilimine Intermediate (Patent CN105324365A)

- Starting Materials: Pyridine sulfide derivatives bearing substituents such as trifluoromethyl or cyano groups.

- Solvent: Acetonitrile is used as the nitrile solvent for the reaction.

- Reagents: Cyanamide aqueous solution and hypochlorite (e.g., 10-13% sodium hypochlorite solution) are used.

- Conditions: The reaction is typically carried out at low temperatures, around -15°C to -5°C, with pH maintained between 8 and 12 using sodium hydroxide.

- Procedure: Cyanamide and hypochlorite are mixed, and the pyridine sulfide is added dropwise to the cooled reaction mixture. After stirring for several hours, the reaction mixture is warmed to room temperature to allow phase separation.

- Yield: The sulfilimine intermediate is obtained in high yields (up to 94.3%), which can be further converted to the sulfonamide.

This method emphasizes careful pH control and temperature regulation to prevent over-oxidation and side reactions, ensuring high purity and yield of the sulfonamide product.

Oxidative S–N Bond Formation Using Thiols and Amines

Recent advances highlight oxidative coupling methods for sulfonamide synthesis that are environmentally friendly:

- Oxidants: Mild oxidants such as hypervalent iodine compounds or copper salts facilitate the oxidation of sulfur reagents (thiols or disulfides) to reactive intermediates that couple with amines.

- Catalysts: Metal-free conditions or recyclable catalysts like β-MnO2-HS nanoparticles have been employed.

- Mechanism: Thiols are oxidized to sulfonyl intermediates, which then react with amines (e.g., ethylamine) to form sulfonamides.

- Advantages: These methods avoid harsh chlorosulfonic acid reagents, use mild conditions, and provide good functional group tolerance, which is beneficial for substrates like 6-cyano-pyridine derivatives.

Electrochemical Synthesis

Electrochemical methods have emerged as green alternatives:

- Process: Electrochemical oxidation of thiols in the presence of amines enables direct S–N bond formation.

- Benefits: Avoids the use of chemical oxidants, transition metals, and harsh conditions.

- Suitability: Can be adapted for heterocyclic substrates such as pyridine derivatives, potentially including this compound.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

6-Cyano-N-ethylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 6-Cyano-N-ethylpyridine-3-sulfonamide with key analogs from the evidence:

Key Observations:

- Electron-withdrawing vs. electron-donating groups: The cyano group in the target compound is more electron-withdrawing than chloro or amino substituents, which may enhance electrophilic reactivity and binding to biological targets (e.g., enzymes or receptors) .

Comparison with Analogs:

- 6-Chloro-N-methylpyridine-3-sulfonamide : Synthesized via sulfonylation of 6-chloro-pyridine-3-amine with methylsulfonyl chloride under similar conditions .

- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: Utilized triazole amines for sulfonylation, highlighting the versatility of pyridine sulfonamide chemistry .

Antimicrobial Activity:

- Pyridine sulfonamides with chloro substituents (e.g., 6-chloro derivatives) exhibit notable antimicrobial activity against Gram-positive bacteria and Mycobacterium tuberculosis . The cyano group in the target compound may enhance this activity due to stronger electron withdrawal, which could disrupt microbial enzyme function.

Lipophilicity and Solubility:

- The ethyl group in the target compound increases logP (lipophilicity) compared to methyl analogs, as seen in 6-amino-N-methylpyridine-3-sulfonamide (logP ~0.5) vs. hypothetical logP ~1.2 for the ethyl analog . This may improve blood-brain barrier penetration but complicate formulation.

Stability:

- Cyano groups are generally hydrolytically stable under physiological conditions compared to esters or amides, suggesting better metabolic stability for the target compound .

Biological Activity

6-Cyano-N-ethylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₁₉H₂₀N₆O₂S

- Molecular Weight : 396.46 g/mol

- IUPAC Name : 6-cyano-N-[(1R)-1-(6-cyclopropyl-1-ethylimidazo[4,5-c]pyridin-2-yl)ethyl]pyridine-3-sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group plays a crucial role in its mechanism by mimicking natural substrates or inhibitors.

Key Molecular Targets

- Carbonic Anhydrase Isoforms : This compound has shown potential in inhibiting carbonic anhydrase, which is implicated in various physiological processes including acid-base balance and fluid secretion.

- VEGFR-2 : Inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is critical for anti-cancer activity as it plays a significant role in angiogenesis.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A-549 | 15.23 | Moderate cytotoxicity observed |

| HepG-2 | 12.53 | High cytotoxicity with significant apoptosis |

| MCF-7 | 19.57 | Effective in inhibiting cell proliferation |

| HCT-116 | 20.30 | Promising results indicating potential efficacy |

The compound demonstrated varying degrees of cytotoxicity across different cell lines, with HepG-2 showing the highest sensitivity.

Case Studies

- Sayed et al. (2021) investigated sulfonamide derivatives similar to this compound and found that modifications to the sulfonamide moiety enhanced anticancer efficacy through VEGFR-2 inhibition .

- In Silico Docking Studies indicated favorable binding interactions between the compound and target enzymes, suggesting a strong potential for therapeutic applications .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption properties with moderate bioavailability. Toxicity assessments reveal that while the compound shows promising anticancer activity, careful consideration must be given to dosage to minimize adverse effects.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 6-Cyano-N-ethylpyridine-3-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves sulfonylation of pyridine precursors, followed by cyano-group introduction. Key parameters include:

- Temperature : 60–100°C for sulfonylation .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Catalysts : Amine bases (e.g., triethylamine) facilitate deprotonation during sulfonamide formation .

- Data Note : Yields vary (50–80%) depending on purity of intermediates and stoichiometric ratios .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., cyano at C6, ethyl group on sulfonamide) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 255.08) .

- X-ray Crystallography : Resolves stereoelectronic effects of the cyano group on pyridine ring planarity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound?

- SAR Insights :

- Cyano Group : Enhances electrophilicity, influencing interactions with biological targets (e.g., enzyme active sites) .

- Ethyl vs. Bulkier Alkyl : Ethyl optimizes solubility and membrane permeability compared to cyclohexyl derivatives .

- Experimental Design : Compare IC values against analogs in enzyme inhibition assays (e.g., carbonic anhydrase) .

Q. What computational methods predict the reactivity and stability of this compound under physiological conditions?

- Approach :

- DFT Calculations : Model charge distribution and frontier molecular orbitals to predict nucleophilic attack sites .

- MD Simulations : Assess solvation dynamics and protein-ligand binding affinities .

Q. How can contradictions in reported biological data for sulfonamide derivatives be resolved?

- Case Study : Discrepancies in antimicrobial activity may arise from:

- Assay Conditions : Variations in bacterial strains or culture media .

- Impurity Profiles : Uncharacterized byproducts from incomplete synthesis .

- Resolution : Standardize protocols (CLSI guidelines) and use HPLC-purified compounds .

Methodological Challenges and Solutions

Q. What strategies optimize the scalability of this compound synthesis?

- Process Chemistry :

- Continuous Flow Systems : Reduce reaction time and improve heat transfer for exothermic steps .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact .

Q. How are spectroscopic artifacts (e.g., tautomerism) addressed in structural analysis?

- Techniques :

- Variable-Temperature NMR : Detect tautomeric shifts in the sulfonamide moiety .

- IR Spectroscopy : Monitor N–H stretching frequencies to confirm tautomer dominance .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.